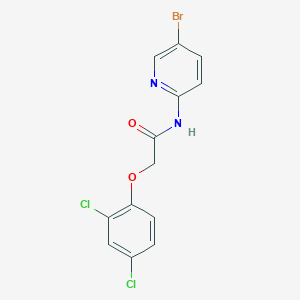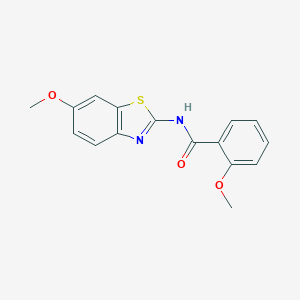
3,6-dichloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (also known as TBN-1) is a chemical compound that has been widely studied for its potential as a therapeutic agent. It belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research applications.
作用機序
TBN-1 works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. It has been shown to selectively target cancer cells and induce apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
TBN-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
実験室実験の利点と制限
One of the main advantages of TBN-1 is its selective targeting of cancer cells, which reduces the risk of side effects associated with traditional chemotherapy drugs. However, one of the limitations of TBN-1 is its low solubility in water, which can make it difficult to administer in certain lab experiments.
将来の方向性
There are several future directions for the study of TBN-1. One area of research is the development of more efficient synthesis methods to improve the yield and purity of TBN-1. Another area of research is the investigation of the potential of TBN-1 as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Additionally, the development of TBN-1 derivatives with improved solubility and bioavailability is an area of ongoing research.
合成法
The synthesis of TBN-1 involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure TBN-1.
科学的研究の応用
TBN-1 has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
特性
分子式 |
C12H6Cl2N2OS2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
3,6-dichloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-8(5-6)19-10(9(7)14)11(17)16-12-15-3-4-18-12/h1-5H,(H,15,16,17) |
InChIキー |
RMBBGYYJTMLZBI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=NC=CS3 |
正規SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)